molecular formula C76H142N2O30P2 B1264982 (KDO)-lipid IVA

(KDO)-lipid IVA

Cat. No. B1264982
M. Wt: 1625.9 g/mol
InChI Key: GPNCBCJEDRRCDW-ACUQGRCXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(KDO)-lipid IVA is lipid IVA glycosylated with a single 3-deoxy-D-manno-octulosonic acid (KDO) residue. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)-lipid IVA(5-).

Scientific Research Applications

Enzymatic Reactions and Biosynthesis

  • KDO-Transferases in Escherichia coli : Studies have revealed the existence of cytoplasmic KDO-transferases in E. coli capable of attaching KDO residues to lipid IVA. This process is vital for the semisynthetic preparation of complex lipopolysaccharide substructures and analogs (Brożek et al., 1989).
  • Kdo Transferase and Lipopolysaccharide Biosynthesis : Kdo transferase, crucial in lipopolysaccharide biosynthesis, transfers Kdo from CMP-Kdo to lipid A or its precursor, lipid IVA, in E. coli. This enzyme plays a key role in the structural formation of lipopolysaccharides (Belunis & Raetz, 1992).

Lipopolysaccharide Modification and Function

  • Modification in Helicobacter pylori LPS : A novel Kdo hydrolase in H. pylori membranes capable of removing Kdo sugar from Kdo2-lipid A has been identified, indicating a mechanism for LPS modification in gram-negative bacteria (Stead et al., 2005).
  • Essentiality in E. coli Growth : Kdo attachment during lipid A biosynthesis is essential for cell growth in E. coli. Mutations affecting this process result in accumulation of lipid IVA and altered lipopolysaccharide structures (Belunis et al., 1995).

Structural and Mechanistic Insights

  • Structural Differences in Rhizobium leguminosarum : In Rhizobium leguminosarum, a membrane-bound phosphatase selectively removes the 4' phosphate of Kdo2-lipid IVA, highlighting structural variations in lipid A among different bacteria (Price et al., 1995).
  • Lipid A Biosynthesis in Various Bacteria : Studies on Salmonella typhimurium and E. coli reveal that KDO incorporation into lipopolysaccharide is a critical step in lipid A biosynthesis, with variations observed in the accumulation of lipid A precursors under inhibited conditions (Goldman et al., 1988).

Mutational Studies and Functional Analysis

  • Substitutions in E. coli Viability : Single amino acid substitutions in specific E. coli proteins can confer viability to Kdo-depleted strains, indicating the importance of these mutations in lipid A trafficking and LPS biosynthesis (Mamat et al., 2008).

properties

Product Name

(KDO)-lipid IVA

Molecular Formula

C76H142N2O30P2

Molecular Weight

1625.9 g/mol

IUPAC Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1

InChI Key

GPNCBCJEDRRCDW-ACUQGRCXSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.